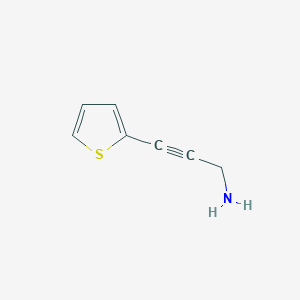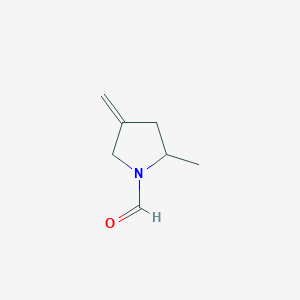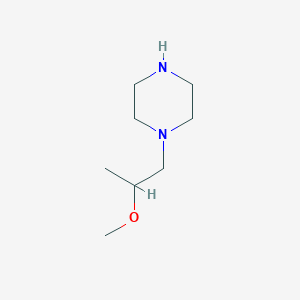
1-(2-Methoxypropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxypropyl)piperazine, also known as MPP, is a chemical compound that belongs to the family of piperazines. It has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology.
作用機序
The mechanism of action of 1-(2-Methoxypropyl)piperazine is not yet fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, particularly dopamine and serotonin. 1-(2-Methoxypropyl)piperazine has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects.
生化学的および生理学的効果
1-(2-Methoxypropyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects. 1-(2-Methoxypropyl)piperazine has also been shown to have a moderate affinity for adrenergic and histamine receptors, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
1-(2-Methoxypropyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, making it readily available for research. 1-(2-Methoxypropyl)piperazine also has a relatively low toxicity, which makes it safe for use in animal experiments. However, one of the limitations of 1-(2-Methoxypropyl)piperazine is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 1-(2-Methoxypropyl)piperazine. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective drugs for treating neurological disorders. Another area of research is to study the pharmacokinetics of 1-(2-Methoxypropyl)piperazine, including its absorption, distribution, metabolism, and excretion in the body. This information may help to optimize the dosing and administration of 1-(2-Methoxypropyl)piperazine for therapeutic use. Finally, research on the potential side effects and long-term effects of 1-(2-Methoxypropyl)piperazine is needed to ensure its safety and efficacy for clinical use.
Conclusion:
In conclusion, 1-(2-Methoxypropyl)piperazine is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. Its relatively easy synthesis method, low toxicity, and potential therapeutic effects make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and potential side effects.
合成法
1-(2-Methoxypropyl)piperazine can be synthesized through a simple and efficient method. It involves the reaction of 2-methoxypropanol with piperazine in the presence of a catalyst such as hydrochloric acid. The resulting product is purified through distillation and recrystallization to obtain pure 1-(2-Methoxypropyl)piperazine.
科学的研究の応用
1-(2-Methoxypropyl)piperazine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has shown promising results in treating various neurological disorders, including depression, anxiety, and schizophrenia. 1-(2-Methoxypropyl)piperazine has also been studied for its potential use as an antipsychotic drug due to its ability to modulate the dopamine and serotonin neurotransmitter systems.
特性
CAS番号 |
118560-17-1 |
|---|---|
製品名 |
1-(2-Methoxypropyl)piperazine |
分子式 |
C8H18N2O |
分子量 |
158.24 g/mol |
IUPAC名 |
1-(2-methoxypropyl)piperazine |
InChI |
InChI=1S/C8H18N2O/c1-8(11-2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 |
InChIキー |
FEDWUGYKPJNTNR-UHFFFAOYSA-N |
SMILES |
CC(CN1CCNCC1)OC |
正規SMILES |
CC(CN1CCNCC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)

![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)

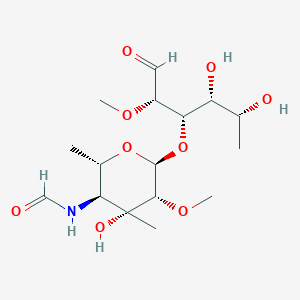
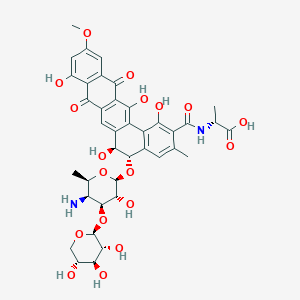
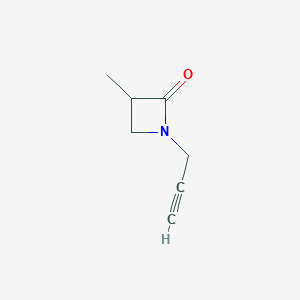
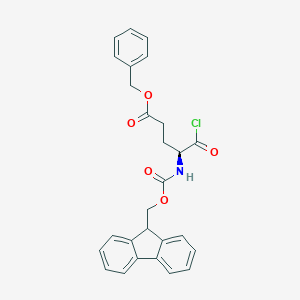
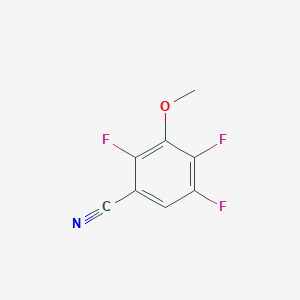
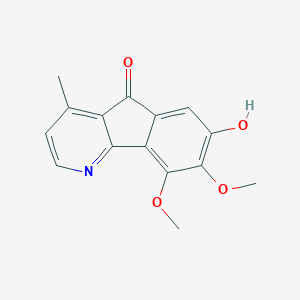
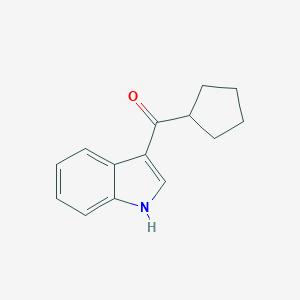
![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)
